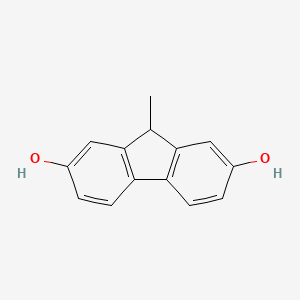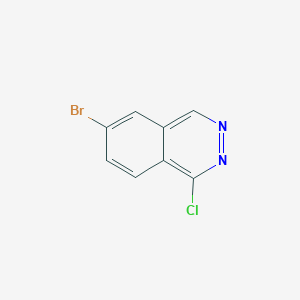
6-Bromo-1-chlorophthalazine
Overview
Description
6-Bromo-1-chlorophthalazine (6-BCP) is a heterocyclic compound that is used in a variety of scientific research applications. It is an important building block for the synthesis of a range of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. 6-BCP has been studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well-documented.
Scientific Research Applications
Catalytic and Chemical Applications
Synthesis of Novel Compounds
A study by Khazaei, Abbasi, and Moosavi-Zare (2014) introduced a novel N-bromo sulfonamide reagent, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, used as a highly efficient catalyst for synthesizing 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This methodology utilized non-toxic materials and offered high yields and clean workup, indicating the potential of 6-Bromo-1-chlorophthalazine derivatives in facilitating complex chemical reactions (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Metalation and Cross-Coupling Reactions
Crestey and Knochel (2010) demonstrated the efficient metalation of Chlorophthalazines using tmpZnCl·LiCl under microwave irradiation. This process led to novel substituted phthalazine derivatives after trapping organometallic reagents with various electrophiles. Additionally, Negishi cross-coupling reactions were performed to produce new polyfunctionalized phthalazine scaffolds, highlighting the chemical versatility of chlorophthalazine derivatives in synthesizing new compounds (Crestey & Knochel, 2010).
Biological and Pharmacological Research
Substrate Activity with Molybdenum Hydroxylases
Johnson, Beedham, and Stell (1987) found that 1-Chlorophthalazine, a compound related to this compound, was a more efficient substrate than phthalazine with aldehyde oxidase or xanthine oxidase. This study indicated the potential biological interactions of chlorophthalazine derivatives, which could be relevant in understanding their biological activities and mechanisms (Johnson, Beedham, & Stell, 1987).
Antibacterial Activity
, and El-Sawy (2021) explored the antibacterial potential of various compounds, including those related to this compound. Their study synthesized a series of compounds and tested them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of this compound derivatives in developing new antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Safety and Hazards
properties
IUPAC Name |
6-bromo-1-chlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHENEHYQUQKATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621785 | |
| Record name | 6-Bromo-1-chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470484-70-9 | |
| Record name | 6-Bromo-1-chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1-CHLOROPHTHALAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

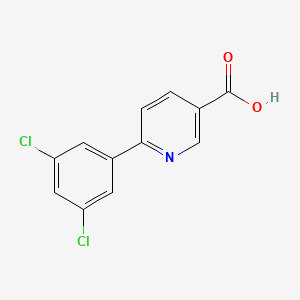




![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)
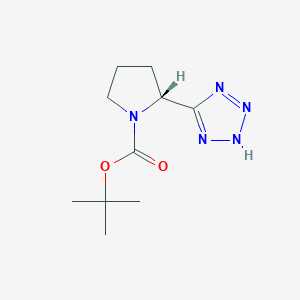


![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)
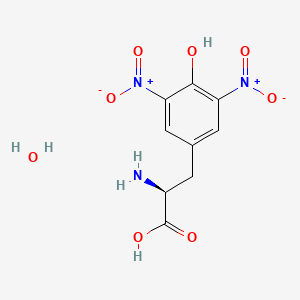
![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
